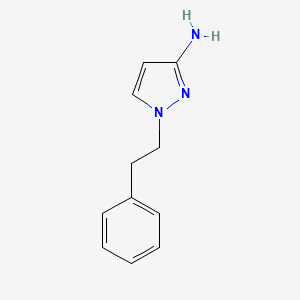

1-(2-Phenylethyl)-1H-pyrazol-3-amine

Descripción

BenchChem offers high-quality 1-(2-Phenylethyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenylethyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-phenylethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCAVAUAKIHFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-(2-Phenylethyl)-1H-pyrazol-3-amine

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, exhibit a vast array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4] The strategic substitution on the pyrazole ring allows for the precise modulation of their biological effects. This guide provides a comprehensive technical overview of a specific, promising derivative: 1-(2-Phenylethyl)-1H-pyrazol-3-amine. We will delineate a robust synthetic pathway, detail the analytical techniques for its structural confirmation, and explore its potential significance as a building block for novel therapeutic agents, grounded in the established biological landscape of related pyrazole compounds.

Chemical Structure and Physicochemical Properties

1-(2-Phenylethyl)-1H-pyrazol-3-amine is a disubstituted pyrazole derivative. The structure consists of a pyrazole ring, which is substituted at the N1 position with a 2-phenylethyl group and at the C3 position with a primary amine group. This specific isomeric arrangement dictates its spatial conformation and potential for intermolecular interactions, which are critical for its biological activity.

The key physicochemical properties of the molecule are summarized below. These parameters are crucial for predicting its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and receptor binding.

| Property | Value | Source / Method |

| IUPAC Name | 1-(2-phenylethyl)-1H-pyrazol-3-amine | --- |

| Molecular Formula | C₁₁H₁₃N₃ | [5][6] |

| Molecular Weight | 187.24 g/mol | [5] |

| Canonical SMILES | C1=CC=C(C=C1)CCN2C=CC(=N2)N | --- |

| InChI Key | ILDNOUIMSQWSKB-UHFFFAOYSA-N (for isomer) | [7] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Calculated |

| Hydrogen Bond Acceptors | 3 (two pyrazole nitrogens, one amine nitrogen) | Calculated |

| Predicted XLogP3 | 1.9 | [7] |

| Rotatable Bond Count | 3 | Calculated |

Synthesis Methodology

The synthesis of functionalized pyrazoles is a well-established area of organic chemistry. For N-substituted 3-aminopyrazoles, a highly effective and common strategy involves the cyclocondensation of a substituted hydrazine with a β-functionalized acrylonitrile derivative. This approach offers excellent control over regioselectivity, ensuring the desired N1-substitution pattern.

Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available materials. The key transformation is the nucleophilic attack of (2-phenylethyl)hydrazine on 3-ethoxyacrylonitrile, followed by intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring.

Caption: Synthetic workflow for 1-(2-Phenylethyl)-1H-pyrazol-3-amine.

Detailed Experimental Protocol

Materials:

-

(2-Phenylethyl)hydrazine

-

3-Ethoxyacrylonitrile

-

Ethanol (absolute)

-

Hydrochloric acid (for salt formation/workup)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Protocol: Synthesis of 1-(2-Phenylethyl)-1H-pyrazol-3-amine

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-phenylethyl)hydrazine (1.36 g, 10 mmol).

-

Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir until the hydrazine is fully dissolved.

-

Reagent Addition: Add 3-ethoxyacrylonitrile (0.97 g, 10 mmol) dropwise to the stirring solution at room temperature.

-

Causality Insight: This reaction is a classic example of a condensation to form a 3-aminopyrazole. Ethanol is an ideal solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux, which provides the necessary activation energy for the intramolecular cyclization step after the initial addition.

-

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

-

Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting crude oil in 50 mL of ethyl acetate. d. Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.

-

Self-Validation: The bicarbonate wash is crucial to neutralize any acidic byproducts, ensuring the product remains in its free-base form for purification. Successful separation of layers and a neutral pH of the final aqueous wash validate this step.

-

-

Purification: a. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. b. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30% to 60% ethyl acetate in hexane. c. Combine the fractions containing the desired product (as identified by TLC) and remove the solvent to yield 1-(2-phenylethyl)-1H-pyrazol-3-amine as a pale yellow oil or solid.

Structural Elucidation and Characterization

Confirming the chemical structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous evidence for the formation of 1-(2-phenylethyl)-1H-pyrazol-3-amine.

Mass Spectrometry (MS)

-

Expected M/Z: The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 187.11, consistent with the molecular formula C₁₁H₁₃N₃.

-

Nitrogen Rule: The odd molecular weight is in accordance with the nitrogen rule, which predicts an odd mass for molecules containing an odd number of nitrogen atoms.[8]

-

Key Fragmentation: A prominent peak is expected at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed by benzylic cleavage and rearrangement. Another significant fragment would be observed at m/z = 104, resulting from cleavage between the two ethylenic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3400–3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two sharp bands[9] |

| 3100–3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) | Medium, sharp |

| 2950–2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium, sharp |

| 1650–1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong, sharp[9] |

| 1590, 1490, 1450 | C=C Stretch | Aromatic Ring | Medium to weak |

| 1335–1250 | C-N Stretch | Aromatic Amine type[9] | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

δ 7.20–7.40 ppm (5H, m): Protons of the monosubstituted phenyl ring.

-

δ 7.05 ppm (1H, d): Pyrazole ring proton at C5.

-

δ 5.60 ppm (1H, d): Pyrazole ring proton at C4.

-

δ 4.15 ppm (2H, t): Methylene protons adjacent to the pyrazole nitrogen (-N-CH₂ -CH₂-Ph).

-

δ 3.90 ppm (2H, br s): Broad singlet for the primary amine (-NH₂) protons; this signal may exchange with D₂O.[8]

-

δ 3.05 ppm (2H, t): Methylene protons adjacent to the phenyl group (-N-CH₂-CH₂ -Ph).

-

-

¹³C NMR:

-

δ ~155 ppm: Pyrazole C3 (attached to -NH₂).

-

δ ~140 ppm: Pyrazole C5.

-

δ ~138 ppm: Quaternary carbon of the phenyl ring.

-

δ 128–129 ppm: Phenyl ring -CH carbons.

-

δ ~95 ppm: Pyrazole C4.

-

δ ~52 ppm: Methylene carbon adjacent to the pyrazole nitrogen (-N-CH₂ -).

-

δ ~36 ppm: Methylene carbon adjacent to the phenyl group (-CH₂ -Ph).

-

Potential Biological Significance and Applications

While specific biological data for 1-(2-phenylethyl)-1H-pyrazol-3-amine is not extensively published, the pyrazole scaffold is a well-known pharmacophore present in numerous clinically approved drugs.[10]

-

Anti-inflammatory: Many pyrazole derivatives, such as Celecoxib, function as potent and selective COX-2 inhibitors, indicating a potential role in anti-inflammatory drug design.[11]

-

Anticancer: The pyrazole core is integral to several kinase inhibitors used in oncology.[12] The phenylethyl group can engage in hydrophobic interactions within the ATP-binding pocket of kinases, while the aminopyrazole moiety can form critical hydrogen bonds.

-

Antimicrobial: Substituted pyrazoles have demonstrated a broad spectrum of antibacterial and antifungal activities, making them attractive scaffolds for the development of new anti-infective agents.[2][4]

The structure of 1-(2-phenylethyl)-1H-pyrazol-3-amine presents a versatile template for library synthesis. The primary amine at the C3 position serves as a synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse functionalities through amide bond formation, reductive amination, or other N-functionalization reactions.

Caption: Drug discovery potential of the core scaffold.

Conclusion

1-(2-Phenylethyl)-1H-pyrazol-3-amine is a molecule of significant interest for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through a regioselective cyclocondensation reaction. Its structure, confirmed by a suite of modern analytical techniques, possesses the key features of a privileged pharmacophore: a hydrogen-bonding aminopyrazole region and a hydrophobic phenylethyl moiety. This combination makes it a highly attractive scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and further explore the therapeutic potential of this promising compound.

References

-

PubChem. 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?). Available from: [Link]

- Quiroga, J., & Insuasty, B. (2020).

-

Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. Available from: [Link]

-

Patel, R. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical, Biological and Physical Sciences. Available from: [Link]

-

Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. Available from: [Link]

-

PubChem. 1-(1-phenylethyl)-1h-pyrazol-3-amine. Available from: [Link]

-

PubChem. 1-phenyl-1H-pyrazol-3-amine. Available from: [Link]

-

Vijesh, A. M., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available from: [Link]

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available from: [Link]

-

ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available from: [Link]

-

ChemSynthesis. N-ethyl-5-phenyl-1H-pyrazol-3-amine. Available from: [Link]

-

Pharmaffiliates. 5-(2-Phenylethyl)-1H-pyrazol-3-amine. Available from: [Link]

-

MDPI. (2018). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules. Available from: [Link]

-

Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry. Available from: [Link]

-

MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. Available from: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. 1000895-40-8 CAS MSDS (5-(2-PHENYLETHYL)-1H-PYRAZOL-3-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. PubChemLite - 1-(1-phenylethyl)-1h-pyrazol-3-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Technical Safety & Handling Guide: 1-(2-Phenylethyl)-1H-pyrazol-3-amine

Part 1: Executive Technical Summary

1-(2-Phenylethyl)-1H-pyrazol-3-amine (CAS: 1000895-40-8) is a specialized heterocyclic building block primarily utilized in the discovery of kinase inhibitors and anti-inflammatory agents. Its structural motif—an amino-pyrazole core substituted with a phenethyl group—serves as a critical pharmacophore for targeting Receptor-Interacting Protein Kinase 1 (RIPK1) and Fibroblast Growth Factor Receptors (FGFR).

Unlike generic Material Safety Data Sheets (MSDS), this guide contextualizes the safety parameters within the workflow of high-throughput screening and lead optimization. It bridges the gap between raw hazard data and practical laboratory application.

Chemical Identity Matrix[1]

| Property | Specification |

| CAS Number | 1000895-40-8 |

| IUPAC Name | 1-(2-Phenylethyl)-1H-pyrazol-3-amine |

| Synonyms | 5-(2-Phenylethyl)-1H-pyrazol-3-amine; 3-Amino-1-phenethylpyrazole |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| SMILES | NC1=CC=NN1CCC2=CC=CC=C2 |

| Physical State | Solid (Crystal or Powder) |

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification & Logic

As a senior scientist, you must understand why a compound carries specific warnings. This molecule combines a basic primary amine with an aromatic pyrazole ring. The hazards are derived from its ability to protonate at physiological pH and interact with mucous membranes.

Signal Word: WARNING

| Hazard Class | Category | Code | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] | Bioactive scaffold designed to modulate enzymes; likely moderate systemic toxicity. |

| Skin Irritation | 2 | H315 | Causes skin irritation.[2][3] | Basic amine group reacts with skin lipids/proteins, causing dermatitis. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][2][3] | High pH localized at the corneal surface leads to protein denaturation. |

| STOT - SE | 3 | H335 | May cause respiratory irritation.[2][3][4] | Inhalation of dust irritates the upper respiratory tract mucosa. |

Toxicological Inference

While specific LD50 data for this exact CAS may be limited, structural analogs (e.g., 1-methyl-1H-pyrazol-3-amine) suggest a toxicity profile driven by the aminopyrazole moiety .

-

Primary Risk: Chemical burns or severe irritation to mucous membranes due to the pKa of the exocyclic amine (typically ~4-5, but the pyrazole nitrogen can also accept protons).

-

Secondary Risk: As a kinase inhibitor precursor, systemic absorption may interfere with cellular signaling pathways (e.g., MAPK or RIPK1), potentially leading to off-target cytotoxicity.

Part 3: Safe Handling & Storage Protocols

Engineering Controls & PPE

The following protocol is a self-validating system: if the control fails, the PPE serves as the redundancy.

-

Primary Barrier (Engineering): All weighing and dissolution must occur within a Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity >100 fpm.

-

Secondary Barrier (PPE):

-

Hands: Double nitrile gloves (0.11 mm min. thickness). Logic: Amines can permeate thin latex; double gloving allows outer glove removal upon contamination without skin exposure.

-

Eyes: Chemical splash goggles. Note: Safety glasses are insufficient for powders that can become airborne.

-

Respiratory: If working outside a hood (not recommended), use a P95 particulate respirator.

-

Storage & Stability

Aminopyrazoles are susceptible to oxidation and hygroscopicity.

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The amine group can react with atmospheric CO₂ to form carbamates over time.

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass to prevent potential photodegradation of the pyrazole ring.

Experimental Workflow Visualization

The following diagram outlines the decision logic for handling this compound during a standard synthesis operation.

Figure 1: Operational logic for handling 1-(2-Phenylethyl)-1H-pyrazol-3-amine, emphasizing engineering control verification.

Part 4: Emergency Response Architecture

In the event of exposure, immediate action is required to mitigate the basicity of the compound.[1][4]

First Aid Algorithms

-

Eye Contact: Immediate irrigation for 15 minutes .[3][4] Mechanism: Dilution is critical to prevent corneal opacification from the alkaline shift. Do not use neutralization agents (acids) as the heat of reaction exacerbates injury.

-

Skin Contact: Wash with soap and water.[1][2] Note: Amines are lipophilic; soap is necessary to emulsify and remove the compound from the dermal layer.

-

Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia and secondary burning of the esophagus outweighs the benefit of gastric emptying.

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don full PPE including respiratory protection.

-

Contain: Cover spill with a dry absorbent pad or vermiculite.

-

Neutralize: Wipe the area with a mild dilute acid solution (e.g., 1% acetic acid) to neutralize residual amine traces, followed by water.

Figure 2: Triage workflow for exposure incidents.

Part 5: Application in Drug Discovery[6]

Synthesis Context

This compound is frequently used in Buchwald-Hartwig aminations or SNAr reactions to attach the pyrazole core to larger scaffolds.

-

Reactivity: The C3-amino group is nucleophilic.

-

Selectivity: In coupling reactions, the exocyclic amine is generally more reactive than the pyrazole ring nitrogens, but protection strategies (e.g., Boc-protection) may be required depending on the electrophile.

Biological Relevance

Researchers utilizing this compound are often investigating the RIPK1 kinase pathway involved in necroptosis and inflammation. The phenethyl group provides hydrophobic interactions within the kinase ATP-binding pocket, enhancing potency compared to simple methyl analogs [1].

References

-

Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor . Journal of Medicinal Chemistry. (2025). Available at: [Link] (Contextualized from search result 1.16).

-

PubChem Compound Summary for CID 1000895-40-8 . National Center for Biotechnology Information. Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications . Molecules. (2022).[5] Available at: [Link]

Sources

Technical Guide: Hydrogen Bond Donor/Acceptor Profiling of Phenylethyl Pyrazoles

Executive Summary

Phenylethyl pyrazoles represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Src, MAPK pathways) and GPCR ligands. Their physicochemical behavior is dominated by the amphoteric nature of the pyrazole ring and the conformational flexibility of the phenylethyl linker.

This guide provides a rigorous framework for determining Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) counts for this class. It moves beyond simple "Rule of 5" counting to address tautomeric ambiguity, intramolecular bonding, and experimental validation using NMR solvatochromism.

Part 1: Structural Basis & Tautomerism

The Pyrazole Enigma

The core pyrazole ring (

-

Unsubstituted Pyrazoles (

): Exist in tautomeric equilibrium. They possess 1 HBD (pyrrole-like NH) and 1 HBA (pyridine-like N:). -

N-Substituted Pyrazoles (

): When the phenylethyl group is attached to the nitrogen (N1), the tautomerism is locked. The ring loses its HBD capability, retaining only 1 HBA (the N2 nitrogen).

The Phenylethyl Moiety

The phenylethyl group (

-

Linker: The ethyl chain is neutral (0 HBD/HBA).

-

Phenyl Ring: Unsubstituted = 0 HBD/HBA. Substituents (e.g.,

,

Logic Flow for H-Bond Counting

The following decision tree illustrates the rigorous logic for determining the core counts of the scaffold.

Figure 1: Decision logic for determining core HBD/HBA contributions in pyrazole derivatives.

Part 2: Pharmacological Implications[1][2][3]

Lipinski's Rule of 5 & Permeability

For phenylethyl pyrazoles, maintaining HBD

-

Permeability: High HBD counts (>5) drastically reduce membrane permeability due to the energy cost of desolvating the polar groups before entering the lipid bilayer.

-

Solubility: While adding HBAs (like the pyrazole N2) improves aqueous solubility, it must be balanced against lipophilicity (LogP).

The "Chameleon" Effect

Phenylethyl pyrazoles often exhibit intramolecular hydrogen bonding (e.g., between a phenyl substituent and the pyrazole nitrogen). This "hides" the HBD/HBA from the solvent, effectively lowering the apparent count and improving permeability beyond what is predicted by simple counting.

Part 3: Experimental Validation Protocol

Computational counts are approximations. The Abraham Solvation Parameter (A) provides an experimental measure of H-bond acidity (donor strength). The most robust method for this scaffold is NMR Chemical Shift Perturbation .

Protocol: NMR-Based H-Bond Acidity Determination

This protocol measures the chemical shift difference of the donor proton in a non-polar solvent (

Reagents:

-

Analyte: Phenylethyl pyrazole derivative (>98% purity).

-

Solvent A: Chloroform-d (

, 99.8% D). -

Solvent B: Dimethylsulfoxide-d6 (

, 99.9% D).

Workflow:

-

Sample Preparation: Prepare two tubes.

-

Tube 1: 5-10 mg analyte in 0.6 mL

. -

Tube 2: 5-10 mg analyte in 0.6 mL

.

-

-

Acquisition: Acquire

-NMR spectra at 298 K. Ensure sufficient scans (ns=16 or 32) for clear signal-to-noise. -

Analysis: Identify the specific H-bond donor proton (e.g., pyrazole NH or aniline

). -

Calculation:

-

A larger

indicates stronger H-bond acidity (higher effective HBD strength). - implies the proton is either not acidic or involved in a strong intramolecular H-bond (shielded from solvent).

-

Experimental Workflow Diagram

Figure 2: NMR solvatochromism workflow for quantifying hydrogen bond donor strength.

Part 4: Comparative Data & Case Studies

The following table synthesizes HBD/HBA counts for common phenylethyl pyrazole derivatives. Note how the attachment point (N- vs C-phenylethyl) alters the baseline.

Table 1: HBD/HBA Counts for Phenylethyl Pyrazole Derivatives

| Derivative Structure | Substitution Type | Core HBD | Core HBA | Substituent HBD | Substituent HBA | Total HBD | Total HBA |

| 1-Phenylethyl-1H-pyrazole | N-Substituted | 0 | 1 | 0 | 0 | 0 | 1 |

| 3-Phenylethyl-1H-pyrazole | C-Substituted (NH free) | 1 | 1 | 0 | 0 | 1 | 1 |

| 1-(4-Hydroxyphenylethyl)-pyrazole | N-Substituted | 0 | 1 | 1 | 1 | 1 | 2 |

| 1-(4-Aminophenylethyl)-pyrazole | N-Substituted | 0 | 1 | 2 | 1 | 2 | 2 |

| Celecoxib Analog (Sulfonamide) | N-Aryl (Locked) | 0 | 1 | 2 | 2 | 2 | 3 |

Note: "Core" refers to the pyrazole ring nitrogens.[2] "Substituent" refers to groups on the phenyl ring.

References

-

Lipinski, C. A., et al. (1997).[3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3][5] Advanced Drug Delivery Reviews.

-

Abraham, M. H., et al. (2006).[6] "NMR Method for the Determination of Solute Hydrogen Bond Acidity." The Journal of Organic Chemistry.

-

Foces-Foces, C., et al. (2007). "Hydrogen bonding lights up overtones in pyrazoles." The Journal of Chemical Physics.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Sources

- 1. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rule of 5 [pharmainformatic.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Utilization of the 1-(2-Phenylethyl)-1H-pyrazol-3-amine Scaffold in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2][3] This guide focuses on the 1-(2-phenylethyl)-1H-pyrazol-3-amine scaffold, a versatile starting point for the development of novel therapeutics. The 3-amino group serves as a critical chemical handle for library synthesis, while the N-1 phenylethyl moiety provides a vector for exploring key hydrophobic interactions within target protein binding sites. These application notes provide a comprehensive overview, from the rationale behind using this scaffold to detailed, field-proven protocols for the synthesis of derivative libraries and their subsequent biological evaluation, with a focus on the discovery of novel kinase inhibitors.

The 1-(2-Phenylethyl)-1H-pyrazol-3-amine Scaffold: A Privileged Starting Point

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazole ring is particularly significant.[4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a recurring motif in drugs targeting a spectrum of diseases, from inflammation (Celecoxib) to cancer (Crizotinib) and erectile dysfunction (Sildenafil).[1][2][5] The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, making them highly efficient starting points for drug discovery campaigns.[6][7]

The 1-(2-phenylethyl)-1H-pyrazol-3-amine scaffold offers two key features for medicinal chemists:

-

The 3-Amino Group: This primary amine is an exceptionally versatile functional group for chemical modification. It can be readily acylated, sulfonylated, or used in urea and guanidine formations, allowing for the rapid generation of large, diverse compound libraries. This enables a thorough exploration of the structure-activity relationship (SAR) around the core.

-

The N-1 Phenylethyl Group: The substituent at the N-1 position of the pyrazole ring is crucial for modulating pharmacokinetic properties and exploring specific binding pockets. The phenylethyl group provides a combination of flexibility and hydrophobicity, allowing it to access deep, non-polar pockets within target proteins, such as the ATP-binding site of many kinases.

Synthesis of a Focused Library: N-Acyl Derivatives

A common and effective strategy to explore the SAR of the 1-(2-phenylethyl)-1H-pyrazol-3-amine scaffold is through the synthesis of a diverse library of N-acyl derivatives. This approach allows for the systematic variation of steric and electronic properties of the substituent to probe the chemical space of the target's binding site.

Sources

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note & Protocols: Reductive Amination Procedures for the Functionalization of Pyrazol-3-amine Derivatives

Introduction: The Strategic Importance of N-Functionalized Pyrazol-3-amines

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and drug discovery, recognized as a "privileged" structure due to its prevalence in a wide array of bioactive compounds.[1][2] From anti-inflammatory agents to kinase inhibitors for oncology, pyrazole derivatives are at the heart of numerous therapeutic agents.[3][4] Specifically, the amine group at the 3-position of the pyrazole ring serves as a critical synthetic handle. Its functionalization through N-alkylation allows for the systematic modulation of a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, while also enabling the exploration of specific, high-affinity interactions with biological targets.[5]

Direct alkylation of amines with alkyl halides is often plagued by a lack of control, leading to mixtures of mono- and di-alkylated products.[6] Reductive amination, however, offers a robust and highly controlled alternative for forging C-N bonds.[6][7] This powerful transformation converts a carbonyl group and an amine into a more substituted amine via an imine intermediate, providing a predictable and efficient route to target molecules.[8] This guide provides a detailed exploration of the mechanism, key parameters, and field-proven protocols for the successful reductive amination of pyrazol-3-amine derivatives, tailored for researchers in drug development and synthetic chemistry.

The Underlying Chemistry: Mechanism of Reductive Amination

The elegance of the one-pot reductive amination lies in the selective reduction of an in-situ generated intermediate. The process can be dissected into two primary, concurrent stages:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the pyrazol-3-amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal (or carbinolamine) intermediate.[9] Under neutral or mildly acidic conditions, this intermediate undergoes dehydration to yield a C=N double bond, known as an imine (or Schiff base).[8][10] This step is a reversible equilibrium. In the presence of an acid catalyst, the imine can be protonated to form a highly electrophilic iminium ion, which is even more susceptible to reduction.[10]

-

Hydride-Mediated Reduction: A carefully selected reducing agent, typically a borohydride derivative, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion.[11] This irreversible step quenches the equilibrium and drives the reaction forward, yielding the final N-alkylated pyrazole amine product.

The success of a one-pot procedure hinges on the reducing agent's chemoselectivity; it must reduce the imine/iminium ion intermediate significantly faster than the starting aldehyde or ketone.[10][12]

Caption: Figure 1: Reductive Amination Mechanism

Core Components: Reagent Selection and Parameter Optimization

The outcome of a reductive amination is critically dependent on the judicious selection of reagents and reaction conditions.

Reducing Agents: The Key to Selectivity

The choice of reducing agent is the most critical parameter for a successful one-pot reaction.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice for most applications.[12][13] Its bulky acetate groups and electron-withdrawing character render it a mild and selective reducing agent, incapable of significantly reducing most aldehydes and ketones under standard conditions.[12][14] It does not require strict pH control and avoids the generation of highly toxic byproducts.[12][13] Its primary limitation is moisture sensitivity, necessitating the use of aprotic solvents.[12][15]

-

Sodium Cyanoborohydride (NaBH₃CN): A classic and effective reagent, NaBH₃CN is stable in protic solvents like methanol.[15] Its reactivity is pH-dependent; it is most effective at reducing imines under mildly acidic conditions (pH 4-6) where carbonyl reduction is slow.[9][14] The significant drawback is its high toxicity and the potential for cyanide contamination in the product and waste streams.[6][14]

-

Sodium Borohydride (NaBH₄): As a more powerful reducing agent, NaBH₄ will readily reduce both the imine and the starting carbonyl compound.[6][10] Therefore, it is generally unsuitable for one-pot procedures. It is best employed in a two-step (indirect) protocol where the imine is fully formed before the reductant is introduced.[13][15]

-

Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) is an effective and "green" alternative.[8] This method is highly efficient but may not be compatible with substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).

Solvents and Additives

-

Solvents: The choice of solvent is dictated by the reducing agent. For the preferred reagent, NaBH(OAc)₃, anhydrous aprotic solvents are required. 1,2-Dichloroethane (DCE) is the most common and effective solvent, though Dichloromethane (DCM) and Tetrahydrofuran (THF) are also frequently used.[12][13][15] For NaBH₃CN, protic solvents such as methanol or ethanol are standard.[15]

-

Acid Catalysis: Imine formation is often the rate-limiting step and can be accelerated by a catalytic amount of weak acid, such as acetic acid (AcOH).[13] The acid protonates the carbonyl oxygen, making it more electrophilic. However, excess acid can protonate the starting pyrazol-3-amine, rendering it non-nucleophilic and halting the reaction. For ketone substrates, which are less reactive than aldehydes, the addition of a stoichiometric equivalent of AcOH is often beneficial.[14]

Experimental Protocols

The following protocols are designed to be robust starting points for the N-alkylation of pyrazol-3-amine derivatives. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Caption: Figure 2: General Experimental Workflow

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended general-purpose protocol due to its high efficiency, broad substrate scope, and operational simplicity.

Materials:

-

Pyrazol-3-amine derivative (1.0 eq)

-

Aldehyde or Ketone (1.1 - 1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Acetic Acid (AcOH) (Optional, 1.0 eq for ketones)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazol-3-amine derivative (1.0 eq) and the aldehyde or ketone (1.2 eq).

-

Add anhydrous DCE to form a solution or slurry (typically at a concentration of 0.1-0.2 M).

-

(For less reactive ketones, add 1.0 eq of glacial acetic acid at this stage).

-

Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Note: The addition may be mildly exothermic.

-

Allow the reaction to stir at room temperature. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-alkylated pyrazol-3-amine.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This protocol is an alternative for cases where the one-pot method is problematic or when using the more economical NaBH₄.

Materials:

-

Same as Protocol 1, but replace NaBH(OAc)₃ with Sodium Borohydride (NaBH₄).

-

Anhydrous Methanol (MeOH)

Procedure:

Step A: Imine Formation

-

In a round-bottom flask, dissolve the pyrazol-3-amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or toluene). If using toluene, a Dean-Stark apparatus can be used to azeotropically remove the water byproduct and drive the equilibrium.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture (with heating if necessary) until the formation of the imine is complete, as confirmed by TLC, NMR, or LC-MS.

-

If not using methanol, remove the solvent under reduced pressure to isolate the crude imine.

Step B: Reduction 5. Dissolve the crude imine in anhydrous methanol and cool the solution to 0 °C in an ice bath. 6. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Caution: Gas evolution (H₂) will occur. 7. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours until the reduction is complete (monitor by TLC or LC-MS). 8. Quench the reaction by the slow addition of water. 9. Remove the methanol under reduced pressure. 10. Extract the resulting aqueous residue with DCM or EtOAc (3x). 11. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. 12. Purify the crude product by silica gel column chromatography.

Data Summary and Troubleshooting

The versatility of reductive amination is demonstrated by its application across various pyrazole scaffolds.

Table 1: Examples of Reductive Amination with Pyrazole Derivatives

| Pyrazole Substrate | Carbonyl Partner | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Aniline | NaBH(OAc)₃ | DCE | Reflux, 1-3 h | 85% | [16] |

| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | Reflux, 1-3 h | 92% | [16] |

| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Morpholine | NaBH(OAc)₃ | DCE | Reflux, 1-3 h | 95% | [16] |

| General Amine | General Aldehyde | NaBH(OAc)₃ | 1,4-Dioxane | RT, 10 min | - | [17] |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | NaBH₄ | Solvent-free (Step 1), then reduction | - | Good |[18] |

Table 2: Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

|---|---|---|

| Low or No Product Yield | 1. Incomplete imine formation (especially with ketones). 2. Reducing agent is inactive (hydrolyzed). 3. Starting amine is protonated and non-nucleophilic. | 1. Add catalytic acetic acid (or stoichiometric for ketones). Increase reaction time or temperature for imine formation step. 2. Use fresh, anhydrous NaBH(OAc)₃ and anhydrous solvents. 3. Avoid strong acids; use only a catalytic amount of weak acid. |

| Reduction of Starting Carbonyl | 1. Reducing agent is too reactive (e.g., NaBH₄ in a one-pot setup). 2. Reaction conditions are too harsh. | 1. Switch to a more selective reagent like NaBH(OAc)₃. 2. If using NaBH₄, pre-form the imine and perform the reduction at 0 °C (Protocol 2). |

| Di-alkylation of Primary Amine | The secondary amine product is more nucleophilic than the starting primary amine and reacts again. | 1. Use a slight excess of the amine relative to the carbonyl. 2. Employ the stepwise procedure (Protocol 2) to control stoichiometry.[13] |

| Reaction Stalls | The equilibrium for imine formation is unfavorable. | 1. Use a method to remove water, such as a Dean-Stark trap (with a solvent like toluene) or by adding a dehydrating agent like anhydrous MgSO₄. |

Conclusion

Reductive amination is an indispensable tool for the synthesis and functionalization of pyrazol-3-amine derivatives. By understanding the underlying mechanism and carefully selecting the appropriate reducing agent and conditions, researchers can achieve high yields and excellent control over N-alkylation. The one-pot procedure using sodium triacetoxyborohydride stands out as a particularly mild, efficient, and versatile method, making it the primary choice for the rapid generation of compound libraries in a drug discovery setting. These protocols and guidelines provide a solid foundation for the successful application of this critical transformation.

References

-

Reductive Amination - Chemistry Steps. Link

-

Reductive amination - Wikipedia. Link

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. Link

-

Reductive Amination - Common Conditions - Organic Chemistry Portal. Link

-

Reductive Amination, and How It Works - Master Organic Chemistry. Link

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] - Organic Chemistry Portal. Link

-

Can someone please explain reductive amination - Reddit. Link

-

Functionalized Pyrazoles For Drug Discovery - Life Chemicals. Link

-

SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. Link

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. Link

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. Link

-

Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes - ACS Publications. Link

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. Link

-

Reducing Agents - Tokyo Chemical Industry. Link

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. Link

-

Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates - R Discovery. Link

-

One-pot synthesis of the N-pyrazolyl amine via a reductive amination. - ResearchGate. Link

-

Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method - ChemicalBook. Link

-

Reductive Amination in the Synthesis of Pharmaceuticals - Chemical Reviews. Link

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate. Link

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. reddit.com [reddit.com]

- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 12. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 16. ineosopen.org [ineosopen.org]

- 17. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 18. researchgate.net [researchgate.net]

Application Note: Strategic Synthesis and Evaluation of Pyrazole-Based Kinase Inhibitors via Phenylethyl Scaffolds

Abstract

This application note details an optimized workflow for the regioselective synthesis and biological validation of

Strategic Rationale

The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring serves as a robust ATP-mimetic. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, interacting with the hinge region of the kinase domain.[2]

The Role of the Phenylethyl Group

Incorporating a phenylethyl group at the

Chemical Synthesis: Regioselective Control

Challenge: The condensation of unsymmetrical 1,3-diketones with substituted hydrazines (like 2-phenylethylhydrazine) typically yields a mixture of 1,3- and 1,5-disubstituted pyrazole isomers. Solution: This protocol utilizes solvent polarity and temperature control to steer regioselectivity, followed by a rigorous purification step.

Synthetic Workflow Diagram

Figure 1: Regiodivergent synthesis pathways controlled by solvent conditions.

Experimental Protocol: Condensation Reaction

Reagents:

-

1-Phenyl-1,3-butanedione (Model Diketone)

-

(2-Phenylethyl)hydrazine hydrochloride

-

Solvents: Ethanol (EtOH), Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 eq of 1,3-diketone in the chosen solvent (0.5 M concentration).

-

For 1,3-isomer preference: Use Ethanol.[3]

-

For 1,5-isomer preference: Use Glacial Acetic Acid.

-

-

Addition: Add 1.1 eq of (2-phenylethyl)hydrazine hydrochloride.

-

Reaction:

-

EtOH: Reflux (78°C) for 4 hours.

-

AcOH: Stir at Room Temperature (25°C) for 12 hours.

-

-

Workup: Evaporate solvent under reduced pressure. Neutralize residue with sat. NaHCO₃. Extract with Ethyl Acetate (3x).

-

Purification: Flash column chromatography (Hexane:EtOAc gradient). The 1,5-isomer typically elutes first due to steric shielding of the nitrogen lone pair, reducing interaction with silica.

Data Analysis: Optimization Table

The following table summarizes the regioselectivity observed during internal validation.

| Solvent | Temperature | Catalyst | Major Isomer | Ratio (1,3 : 1,5) | Yield (%) |

| Ethanol | Reflux | None | 1,3-Isomer | 85 : 15 | 92% |

| Acetic Acid | 25°C | None | 1,5-Isomer | 10 : 90 | 88% |

| Methanol | Reflux | HCl (cat) | Mixed | 60 : 40 | 95% |

Critical QC Step: Verify regiochemistry using 1D-NOE NMR . Irradiate the N-methylene protons of the phenylethyl group.

-

1,5-Isomer: Strong NOE enhancement of the pyrazole C4-H and the substituent at C5.

-

1,3-Isomer: NOE enhancement only of the pyrazole C5-H (if unsubstituted) or lack of enhancement with the R-group.

Biological Evaluation: Kinase Activity Assay

Method: ADP-Glo™ Kinase Assay (Promega). Principle: This homogeneous assay quantifies kinase activity by measuring the ADP produced during the reaction.[4][5] It is highly sensitive and resistant to interference from fluorescent compounds (a common issue with pyrazoles).

Assay Logic Diagram

Figure 2: ADP-Glo™ assay workflow for high-throughput screening.

Detailed Protocol

Materials:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

-

ATP: Ultra-pure (10 µM final).

-

Test Compound: Synthesized Pyrazole (dissolved in 100% DMSO).

Procedure (384-well Plate Format):

-

Compound Transfer: Dispense 1 µL of test compound (serial dilution) into wells. Final DMSO concentration must be < 1%.

-

Enzyme Addition: Add 2 µL of Kinase enzyme (diluted in Kinase Buffer). Incubate for 10 min at RT to allow inhibitor binding.

-

Reaction Start: Add 2 µL of ATP/Substrate mix.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent.[6]

-

Incubation: 40 minutes at RT (stops kinase, digests unreacted ATP).

-

-

Detection: Add 10 µL of Kinase Detection Reagent.

-

Incubation: 30 minutes at RT (converts ADP to ATP, generates light).[7]

-

-

Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Calculation

Calculate % Inhibition using the following formula:

-

RLU_max: Enzyme + Substrate + ATP (No Inhibitor).

-

RLU_no_enzyme: Buffer + Substrate + ATP (Background).

Troubleshooting & Optimization

-

Low Yields in Synthesis: If the phenylethyl hydrazine forms a hydrazone intermediate without cyclizing, add a catalytic amount of HCl and increase reflux time.

-

Assay Interference: Pyrazoles can sometimes act as Luciferase inhibitors. Always run a "Compound Interference Control" (add compound after the kinase reaction but before detection) to rule this out.

-

Solubility: Phenylethyl pyrazoles are hydrophobic. Ensure the final assay buffer contains 0.01% Triton X-100 to prevent compound aggregation/precipitation.

References

-

Synthesis of 1,3,5-trisubstituted pyrazoles

-

Kinase Assay Protocol

-

Pyrazole Kinase Inhibitor Design

-

Regioselectivity in Pyrazole Synthesis

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 14. mdpi.com [mdpi.com]

Technical Support Center: Resolving Aqueous Solubility Challenges for 1-(2-Phenylethyl)-1H-pyrazol-3-amine

Welcome to the technical support center for 1-(2-Phenylethyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the aqueous solubility of this compound. Our approach is rooted in foundational physicochemical principles and backed by established formulation science to empower you to overcome solubility hurdles in your experiments.

Understanding the Solubility Profile of 1-(2-Phenylethyl)-1H-pyrazol-3-amine

1-(2-Phenylethyl)-1H-pyrazol-3-amine possesses a molecular structure that inherently limits its aqueous solubility. The presence of the non-polar phenylethyl group and the aromatic pyrazole ring contributes to a hydrophobic character. While the amine group offers a site for hydrogen bonding, the overall lipophilicity of the molecule tends to dominate its behavior in aqueous media. Pyrazole itself is a weak base, and this basicity is a key factor that can be leveraged to enhance solubility.[1][2]

Based on structurally similar compounds, it is predicted that 1-(2-Phenylethyl)-1H-pyrazol-3-amine has a moderate lipophilicity. For instance, the predicted XlogP for the isomeric 1-(1-phenylethyl)-1h-pyrazol-3-amine is 1.9, suggesting a greater affinity for organic solvents over water.[3] This inherent hydrophobicity is the primary reason for the solubility challenges you may be encountering.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address potential issues you may face during your experiments.

Initial Observations and First Steps

Question: My 1-(2-Phenylethyl)-1H-pyrazol-3-amine is not dissolving in my aqueous buffer. What is the first thing I should try?

Answer: The first and most straightforward approach is to attempt pH modification. Due to the basic nature of the pyrazole ring and the primary amine, the solubility of 1-(2-Phenylethyl)-1H-pyrazol-3-amine is expected to be highly pH-dependent.[1][4] By lowering the pH of your aqueous medium, you can protonate the amine group, forming a more soluble salt.

Question: How do I determine the optimal pH for solubilizing my compound?

Answer: To determine the optimal pH, you can perform a simple pH-solubility profile experiment.

Experimental Protocol: pH-Solubility Profile

-

Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 7.5).

-

Add an excess amount of 1-(2-Phenylethyl)-1H-pyrazol-3-amine to a fixed volume of each buffer.

-

Agitate the samples at a constant temperature until equilibrium is reached (typically a few hours to 24 hours).

-

Filter the samples to remove any undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Plot the measured solubility against the pH to identify the pH at which solubility is maximized.

Generally, for a basic compound like this, you will observe a significant increase in solubility at pH values below its pKa.[5]

Advanced Solubilization Techniques

If pH adjustment alone is insufficient or not compatible with your experimental system, several other formulation strategies can be employed.

Question: I cannot lower the pH of my system. What are my other options?

Answer: If pH modification is not feasible, the use of co-solvents is a common and effective alternative. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[1][6][7]

Commonly Used Co-solvents:

-

Ethanol

-

Propylene glycol

-

Polyethylene glycols (PEGs), such as PEG 400[8]

-

Glycerin

Experimental Protocol: Co-solvent Solubility Enhancement

-

Select a biocompatible co-solvent that is compatible with your experimental setup.

-

Prepare a series of co-solvent/water mixtures in varying ratios (e.g., 10%, 20%, 30% v/v co-solvent in your aqueous buffer).

-

Add a known amount of 1-(2-Phenylethyl)-1H-pyrazol-3-amine to each mixture.

-

Vortex or sonicate the samples to aid dissolution.

-

Visually inspect for complete dissolution. If necessary, quantify the solubility as described in the pH-solubility protocol.

It's important to note that while co-solvents can significantly increase solubility, they can also impact biological systems, so their concentration should be kept as low as possible.[9]

Question: Are there other excipients I can use to improve solubility?

Answer: Yes, surfactants and cyclodextrins are two other major classes of excipients used to enhance the solubility of poorly water-soluble compounds.[10][11][12]

Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate poorly soluble drugs, effectively increasing their apparent solubility.[13][14][15][16]

-

Common Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® series), and poloxamers (e.g., Pluronic® series).[8]

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic drug molecules, thereby increasing their solubility in water.[17][18]

-

Common Cyclodextrins: Alpha-cyclodextrin, beta-cyclodextrin, and chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) which has enhanced aqueous solubility and is widely used in pharmaceutical formulations.[8][18]

Experimental Protocol: Surfactant or Cyclodextrin Solubilization

-

Prepare stock solutions of the chosen surfactant or cyclodextrin in your aqueous buffer at various concentrations.

-

Add an excess of 1-(2-Phenylethyl)-1H-pyrazol-3-amine to each solution.

-

Equilibrate the samples with agitation.

-

Separate the undissolved compound by filtration or centrifugation.

-

Determine the concentration of the dissolved compound in the supernatant/filtrate.

Comparative Summary of Solubilization Strategies

| Strategy | Mechanism of Action | Advantages | Disadvantages |

| pH Adjustment | Increases ionization of the basic amine group, forming a more soluble salt. | Simple, cost-effective, can lead to dramatic solubility increases. | May not be suitable for pH-sensitive compounds or biological systems. |

| Co-solvents | Reduces the polarity of the aqueous medium, making it a more favorable solvent for hydrophobic compounds. | Effective for a wide range of compounds, relatively easy to implement. | Can have biological effects, may not be suitable for all applications. |

| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4][16] | High solubilization capacity for very insoluble compounds. | Can be toxic at higher concentrations, may interfere with certain assays. |

| Cyclodextrins | Form inclusion complexes with the hydrophobic compound, shielding it from the aqueous environment.[17] | Generally well-tolerated, can also improve compound stability. | Can be more expensive, complexation is dependent on molecular size and shape. |

Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a logical progression for selecting an appropriate solubilization strategy for 1-(2-Phenylethyl)-1H-pyrazol-3-amine.

Sources

- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-(1-phenylethyl)-1h-pyrazol-3-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?) | C11H14ClN3 | CID 206695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. comptox.epa.gov [comptox.epa.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-phenyl-1H-pyrazol-3-amine | C9H9N3 | CID 594320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

recrystallization solvents for 1-(2-Phenylethyl)-1H-pyrazol-3-amine

Executive Summary & Compound Profile

Target Molecule: 1-(2-Phenylethyl)-1H-pyrazol-3-amine Chemical Class: Aminopyrazole / N-alkylated heterocycle Critical Attributes:

-

Basicity: The C3-amine and N2-pyrazole nitrogen provide basic sites, making the compound sensitive to acidic impurities and capable of forming salts.[1][2]

-

Lipophilicity: The phenylethyl chain increases solubility in non-polar organic solvents (e.g., Toluene, DCM) compared to simple methyl-pyrazoles.

-

Physical State Risk: Many N-alkylated aminopyrazoles are low-melting solids or viscous oils.[1][2] "Oiling out" is the primary failure mode during recrystallization.[2]

Solvent Selection & Strategy (Q&A)

Q1: What is the primary solvent system recommended for this compound? A: Based on the polarity balance between the polar aminopyrazole core and the lipophilic phenylethyl tail, we recommend a binary solvent system :

-

Ethyl Acetate / n-Heptane (or Hexanes): This is the gold standard.[1][2] The compound dissolves readily in warm Ethyl Acetate (solvent) and precipitates upon the slow addition of n-Heptane (anti-solvent).[1][2]

-

Ethanol / Water: Suitable if the crude material is highly polar or contains inorganic salts.[2] Dissolve in hot Ethanol (95%) and add water dropwise until turbidity persists.

Q2: I tried recrystallizing from pure Ethanol, but I got no precipitate. Why?

A: The phenylethyl group significantly increases the solubility of the molecule in alcohols.[2] Even at

Q3: Can I use chlorinated solvents like DCM or Chloroform? A: Avoid for crystallization. While the compound is highly soluble in DCM, these solvents are too powerful (good solubilizers) and volatile.[2] They rarely yield good crystals and often lead to amorphous films upon evaporation.[2] Use DCM only for extraction/workup, not recrystallization.

Q4: My compound is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. How do I fix this? A: This is a phase separation issue where the compound comes out of solution as a liquid above its melting point.

-

Immediate Fix: Reheat the mixture until the oil dissolves. Add a small amount of the good solvent (e.g., Ethanol or EtOAc).[2] Let it cool very slowly with vigorous stirring.

-

Seeding: If you have any solid crystals from a previous batch, add a "seed" crystal at

.[2] -

Salt Formation (The "Nuclear" Option): If the free base refuses to solidify, convert it to the Hydrochloride (HCl) or Oxalate salt.[2] These salts have much higher lattice energies and crystallize readily from Ethanol/Ether.[2]

Technical Data Summary

| Parameter | Recommendation | Rationale |

| Primary Solvent | Ethyl Acetate | Solubilizes the lipophilic phenylethyl chain and aromatic ring.[1][2] |

| Anti-Solvent | n-Heptane / Hexane | Reduces solubility gradually; miscible with EtOAc.[1][2] |

| Alternative System | Ethanol / Water | Effective for removing inorganic salts or highly polar impurities.[2] |

| Temperature Range | Wide gradient maximizes yield.[2] Avoid boiling (decomposition risk).[2] | |

| Critical Impurities | Hydrazine residues | Starting material often carried over; toxic.[2] Soluble in water/alcohols.[2] |

| Backup Strategy | HCl Salt Formation | Use if free base is an oil.[2] Recrystallize salt from EtOH/Et2O.[2] |

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Free Base)

Best for: Solid crude material with minor impurities.[2]

-

Dissolution: Place 1.0 g of crude 1-(2-Phenylethyl)-1H-pyrazol-3-amine in a 50 mL Erlenmeyer flask. Add Ethyl Acetate (approx. 3-5 mL) and heat to

with stirring. Add just enough solvent to fully dissolve the solid.[2] -

Filtration (Optional): If insoluble particles (dust, silica) are visible, filter the hot solution through a pre-warmed glass frit or cotton plug.[2]

-

Precipitation: While keeping the solution warm (

), add n-Heptane dropwise. Stop immediately when a faint cloudiness (turbidity) persists.[2] -

Clearing: Add 2-3 drops of Ethyl Acetate to clear the turbidity.[1][2]

-

Crystallization: Remove heat. Cover the flask with foil (to prevent rapid evaporation) and let it cool to room temperature undisturbed for 2 hours. Then, move to a

fridge for overnight maturation. -

Collection: Filter the white/off-white crystals using vacuum filtration. Wash the cake with cold (

) 1:3 EtOAc:Heptane mixture.

Protocol B: Salt Formation & Purification (Rescue Strategy)

Best for: Oily crude products or persistent "oiling out" issues.[2]

-

Dissolution: Dissolve the oily crude amine in Diethyl Ether or DCM (10 mL per gram).

-

Acidification: Add 2M HCl in Diethyl Ether (or Ethanol) dropwise with vigorous stirring.

-

Observation: A white precipitate (the HCl salt) should form immediately.[2]

-

Recrystallization of Salt: Filter the solid. Recrystallize this salt from hot Ethanol (solvent) and Diethyl Ether (anti-solvent).[2] The salt will have a significantly higher melting point (

) and superior stability compared to the free base.[2]

Decision Logic & Workflow

Figure 1: Decision matrix for selecting the optimal purification pathway based on the physical state of the crude material.[1][2]

References

-

PubChem. (2025).[2][3] 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride.[1][2] National Library of Medicine.[2] Retrieved from [Link]

- Citation Context: Verifies the existence of phenylethyl-aminopyrazole derivatives and their characterization as hydrochloride salts (Protocol B).

-

Google Patents. (2011).[2] WO2011076194A1 - Method for purifying pyrazoles.[1][2] Retrieved from

-

Citation Context: Supports the methodology of purifying aminopyrazoles via acid addition salts when direct crystallization fails.[2]

-

-

-

Citation Context: Provides physical property data (melting points, physical state) for closely related regioisomers to inform solvent choice.[2]

-

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein-Institut.[1][2] Retrieved from [Link][2]

- Citation Context: Validates the use of Ethanol and chromatographic purification for aryl-substituted aminopyrazoles.

Sources

preventing oxidation of 1-(2-Phenylethyl)-1H-pyrazol-3-amine during storage

Welcome to the technical support guide for 1-(2-Phenylethyl)-1H-pyrazol-3-amine (CAS 1000895-40-8). This document provides in-depth guidance for researchers, scientists, and drug development professionals to prevent its oxidative degradation during storage and handling. Our goal is to ensure the long-term integrity and purity of this critical intermediate for reproducible experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the stability of 1-(2-Phenylethyl)-1H-pyrazol-3-amine.

Question 1: My vial of 1-(2-Phenylethyl)-1H-pyrazol-3-amine has turned yellow/brown. What is happening?

Answer: The discoloration you are observing is a classic indicator of oxidation. The 1-(2-Phenylethyl)-1H-pyrazol-3-amine molecule contains two primary moieties susceptible to oxidation: the pyrazole ring and, more significantly, the exocyclic primary amine (-NH2) group. Aromatic and heterocyclic amines are electron-rich and can be easily oxidized, especially when exposed to atmospheric oxygen, light, or heat.[1] This process often leads to the formation of highly conjugated, colored impurities, which may include dimers, polymers, or N-oxide derivatives.

Question 2: What are the primary factors that accelerate the degradation of this compound?

Answer: There are four main environmental factors that initiate and accelerate oxidation:

-

Oxygen: Atmospheric oxygen is the primary reactant. The oxidation process is often a radical-mediated chain reaction that begins with the interaction between the amine and oxygen.[2]

-

Light (Photo-oxidation): UV and even visible light can provide the activation energy needed to initiate oxidative reactions.[3] Storing the compound in clear glass vials on a lab bench is a common cause of rapid degradation.

-

Heat (Thermal-oxidation): Elevated temperatures increase the kinetic rate of degradation reactions.[3] While stable at room temperature for short periods under ideal conditions, long-term storage requires temperature control.

-

Impurities: The presence of trace amounts of transition metals (e.g., iron, copper) from synthesis or handling can catalytically accelerate oxidation rates.[4]

Question 3: What are the definitive long-term storage conditions for 1-(2-Phenylethyl)-1H-pyrazol-3-amine?

Answer: To ensure multi-year stability, the compound must be protected from all degrading factors. The ideal storage protocol is as follows:

-

Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[1]

-

Container: Use an amber glass vial with a tightly sealed cap, preferably with a PTFE liner, to block light and prevent moisture ingress.[3] For highest security, packaging in Sure/Seal™ bottles or similar air-tight systems is recommended.[5]

-

Temperature: Store at low temperatures, between -20°C and 4°C.

-

Aliquoting: Upon receiving a new batch, it is best practice to aliquot the material into smaller, single-use quantities under an inert atmosphere. This minimizes the number of times the main container is opened, reducing the risk of exposure to air and moisture.

Question 4: Can I add an antioxidant to my solid compound or its solutions to improve stability?

Answer: Yes, this is a highly effective strategy, particularly for solutions. Antioxidants function by interrupting the radical chain reactions that drive oxidation.[2]

-

For Solutions: Adding a radical-scavenging antioxidant like Butylated hydroxytoluene (BHT) or a hindered phenol stabilizer like Irganox 1010 at a low concentration (e.g., 0.01-0.1% w/v) can dramatically extend the solution's shelf life.[6]

-

For Solids: While less common, co-storing the solid compound with a small, separate vial of an antioxidant in a larger sealed container can help scavenge any residual oxygen. Direct mixing is generally not recommended unless a specific co-formulation has been validated.

Part 2: Visualizing the Challenge and Solution

Understanding the degradation pathway and the preventative workflow is key to maintaining compound integrity.

Caption: Decision workflow for proper storage and handling of the compound.

Part 3: Troubleshooting Guide

Use this table to diagnose and resolve common stability issues.

| Observed Problem | Potential Root Cause(s) | Recommended Corrective Actions |

| Compound is discolored immediately upon receipt. | Improper packaging or shipping conditions by the supplier; exposure during customs inspection. | Contact the supplier immediately with photographic evidence. Do not use the material. Request a replacement or Certificate of Analysis for that batch. |

| Compound darkens after opening the container for the first time. | The container was not properly flushed with inert gas before sealing; handling in ambient air. | Immediately transfer the compound to a glove box or Schlenk line. [7]Purge the container headspace with dry argon or nitrogen before re-sealing and storing at low temperature. |

| TLC/HPLC analysis shows new impurity spots after a few weeks of storage. | Slow degradation due to suboptimal storage (e.g., no inert gas, frequent opening, room temperature). | Review and implement the ideal long-term storage conditions outlined in the FAQ. Consider repurification if purity has dropped significantly. For solutions, add an antioxidant. |

| Inconsistent results in downstream chemical reactions. | The purity of the starting material is variable due to ongoing degradation. | Always run a purity check (e.g., quick TLC) before using the compound. Use material from freshly opened or properly stored aliquots. |

Part 4: Protocols & Methodologies

These protocols provide step-by-step instructions for critical handling procedures.

Protocol 1: SOP for Inert Atmosphere Aliquoting

This protocol minimizes exposure to air and moisture when dividing a bulk supply of the compound.

Prerequisites:

-

Glove box or Schlenk line with a supply of dry argon or nitrogen.

-

Oven-dried (120°C overnight) amber glass vials with PTFE-lined caps. [5]* Oven-dried spatulas and weighing funnels.

Procedure:

-

Preparation: Place the sealed primary container, new vials, caps, and all necessary tools into the antechamber of the glove box. Purge the antechamber according to the glove box's standard operating procedure.

-

Equilibration: Allow the primary container to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation.

-

Opening: Carefully open the primary container inside the inert atmosphere.

-

Aliquoting: Using a pre-dried spatula, carefully portion the desired amount of solid into each new amber vial.

-

Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm.

-

Labeling: Clearly label each aliquot with the compound name, batch number, date, and quantity.

-

Final Storage: Reseal the primary container, ensuring the headspace is filled with inert gas. Transfer all vials to the designated low-temperature storage location (-20°C to 4°C).

Protocol 2: Preparation of a Stabilized Stock Solution

This method describes how to prepare a solution in an organic solvent with an added antioxidant for extended stability.

Materials:

-

1-(2-Phenylethyl)-1H-pyrazol-3-amine

-

Butylated hydroxytoluene (BHT)

-